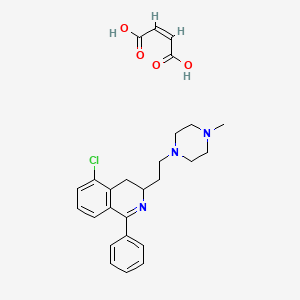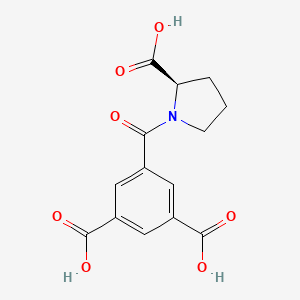
5-Chloro-3-(2-(4-methylpiperazin-1-yl)ethyl)-1-phenyl-3,4-dihydroisoquinoline maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-(2-(4-methylpiperazin-1-yl)ethyl)-1-phenyl-3,4-dihydroisoquinoline maleate is a complex organic compound with potential applications in various scientific fields. This compound features a chloro-substituted isoquinoline core, which is often associated with significant biological activity. The presence of the piperazine moiety further enhances its pharmacological potential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(2-(4-methylpiperazin-1-yl)ethyl)-1-phenyl-3,4-dihydroisoquinoline maleate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Piperazine Substitution: The piperazine moiety is introduced through nucleophilic substitution, where the chloro-substituted isoquinoline reacts with 4-methylpiperazine under basic conditions.
Maleate Formation: The final step involves the formation of the maleate salt by reacting the compound with maleic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydroisoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Chloro-3-(2-(4-methylpiperazin-1-yl)ethyl)-1-phenyl-3,4-dihydroisoquinoline maleate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-3-(2-(4-methylpiperazin-1-yl)ethyl)-1-phenyl-3,4-dihydroisoquinoline maleate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, ultimately affecting cellular processes such as proliferation, apoptosis, and differentiation.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-3-phenyl-1H-indole-2-carbohydrazide
- 5-Chloro-3-methyl-2-propoxyphenyl-(4-methylpiperazin-1-yl)methanone
- N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethyl]
Uniqueness
5-Chloro-3-(2-(4-methylpiperazin-1-yl)ethyl)-1-phenyl-3,4-dihydroisoquinoline maleate is unique due to its specific structural features, such as the combination of the chloro-substituted isoquinoline core and the piperazine moiety. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications.
Propiedades
Fórmula molecular |
C26H30ClN3O4 |
|---|---|
Peso molecular |
484.0 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;5-chloro-3-[2-(4-methylpiperazin-1-yl)ethyl]-1-phenyl-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C22H26ClN3.C4H4O4/c1-25-12-14-26(15-13-25)11-10-18-16-20-19(8-5-9-21(20)23)22(24-18)17-6-3-2-4-7-17;5-3(6)1-2-4(7)8/h2-9,18H,10-16H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clave InChI |
LLMJJLYZALLOMR-BTJKTKAUSA-N |
SMILES isomérico |
CN1CCN(CC1)CCC2CC3=C(C=CC=C3Cl)C(=N2)C4=CC=CC=C4.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
CN1CCN(CC1)CCC2CC3=C(C=CC=C3Cl)C(=N2)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Bis[o-(N-cyclohexylformimidoyl)phenolato]copper](/img/structure/B12885565.png)
![Ethanol, 2-[methyl(5-phenyl-1H-1,2,4-triazol-3-yl)amino]-](/img/structure/B12885568.png)
![Thieno[3,2-c]isoxazole-3-carbaldehyde](/img/structure/B12885573.png)





![(2R)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B12885597.png)

![5-Phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12885606.png)
